{4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a tetrahydrobenzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the 4-Methylphenylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using 4-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the Tetrahydrobenzothiophene Moiety: The final step involves the coupling of the piperazine derivative with a tetrahydrobenzothiophene precursor, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and benzothiophene moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials due to its unique structural features.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE: This compound shares a similar piperazine and sulfonyl structure but differs in the attached moieties.
2-(4-METHYLSULFONYL PHENYL) INDOLE DERIVATIVES: These compounds have similar sulfonyl groups but feature an indole ring instead of a piperazine ring.
Uniqueness
The uniqueness of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)METHANONE lies in its combination of a piperazine ring with a tetrahydrobenzothiophene moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C20H24N2O3S2 |
---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone |
InChI |
InChI=1S/C20H24N2O3S2/c1-15-6-8-17(9-7-15)27(24,25)22-12-10-21(11-13-22)20(23)19-14-16-4-2-3-5-18(16)26-19/h6-9,14H,2-5,10-13H2,1H3 |
InChI Key |
KEJSMMOPNJYGCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.